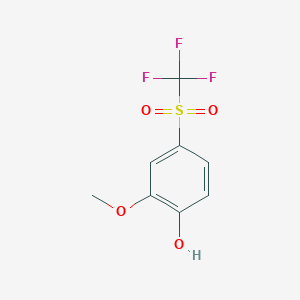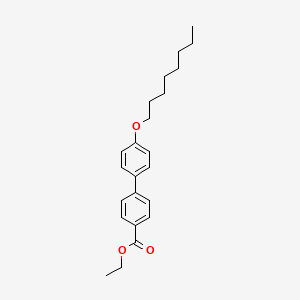
Anthracen-9-ylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracen-9-ylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is characterized by the presence of an anthracene moiety bonded to a magnesium bromide group. This compound is widely used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
作用機序
Target of Action
Anthracen-9-ylmagnesium bromide is a complex compound with a wide range of potential targets. It’s important to note that the targets of a compound can vary greatly depending on the context of its use, such as the type of reaction it’s involved in or the environment in which it’s used .
Mode of Action
The mode of action of this compound is not explicitly documented. As a Grignard reagent, it’s likely to be involved in nucleophilic addition reactions. Grignard reagents are known for their strong nucleophilic character and ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .
Biochemical Pathways
This compound may participate in various biochemical pathways, depending on its application. For instance, in one study, an anthracene-based compound was involved in the degradation pathway of anthracene via anthracen-9(10H)-one .
Result of Action
The results of this compound’s action are largely dependent on its application. In chemical reactions, it can facilitate the formation of new compounds. For instance, an anthracene-based compound was used to create a novel electrochemical sensor for the detection of heavy metal ions . The specific results of this compound’s action would depend on the context of its use .
準備方法
Synthetic Routes and Reaction Conditions
Anthracen-9-ylmagnesium bromide can be synthesized through the reaction of anthracene with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The general reaction is as follows:
Anthracene+Mg+Br2→Anthracen-9-ylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the careful addition of magnesium turnings to a solution of anthracene in THF, followed by the slow addition of bromine under an inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
Anthracen-9-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form coupled products.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Coupled Products: From cross-coupling reactions with halides.
科学的研究の応用
Anthracen-9-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biomedical Research: Employed in the synthesis of fluorescent probes for cellular imaging.
Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of an anthracene moiety.
Ethylmagnesium Bromide: A simpler Grignard reagent with an ethyl group.
Uniqueness
Anthracen-9-ylmagnesium bromide is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties. This makes it particularly useful in the synthesis of materials for optoelectronic applications, such as OLEDs and organic semiconductors.
特性
IUPAC Name |
magnesium;9H-anthracen-9-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9.BrH.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAEDHBNNQFMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6292386.png)





![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)




